molecular formula C5H4N4O B1436774 1,4-Dihydro-[1,2,3]triazolo[4,5-b]pyridin-5-one CAS No. 23431-04-1

1,4-Dihydro-[1,2,3]triazolo[4,5-b]pyridin-5-one

Cat. No.: B1436774
CAS No.: 23431-04-1
M. Wt: 136.11 g/mol
InChI Key: FITNPEDFWSPOMU-UHFFFAOYSA-N
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Description

1,4-Dihydro-[1,2,3]triazolo[4,5-b]pyridin-5-one is a fused, nitrogen-rich heterocyclic compound that serves as a versatile synthetic intermediate and key scaffold in advanced research. This compound is of significant interest in medicinal chemistry for the development of new therapeutic agents, as the triazolopyridine core is a known pharmacophore (a study on similar 1,2,3-triazolo[4,5-b]pyridine derivatives highlights their relevance in drug discovery ). Its primary research value lies in its application as a key precursor for the facile and efficient synthesis of a diverse class of complex 1,2,3-triazolo[4,5-b]pyridine derivatives . Researchers utilize this compound in cyclization and annulation reactions to build more complex molecular architectures, which are then screened for various biological activities. The structural motif is also explored in materials science, particularly in the design of novel organic compounds for optical applications . The compound is provided for research purposes to support innovation in these fields. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2,4-dihydrotriazolo[4,5-b]pyridin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4O/c10-4-2-1-3-5(6-4)8-9-7-3/h1-2H,(H2,6,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FITNPEDFWSPOMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC2=NNN=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyanoacetylation of 5-Amino-1,2,3-triazoles

The initial step in preparing 1,4-Dihydro-triazolo[4,5-b]pyridin-5-one involves the cyanoacetylation of 5-amino-1,2,3-triazole derivatives. This reaction typically uses a mixture of cyanoacetic acid and acetic anhydride under microwave irradiation, which efficiently produces cyanoacetamide intermediates in excellent yields.

  • Reactants: 5-amino-1,2,3-triazoles (e.g., 1-(5-amino-2-phenyl-2H-1,2,3-triazol-4-yl)ethanone)
  • Conditions: Microwave irradiation at temperatures around 85–100 °C for short durations (10–60 seconds)
  • Products: Cyanoacetamides (intermediates 3 and 4 in the referenced study)

This method benefits from microwave-assisted synthesis, which enhances reaction rates and yields compared to conventional heating.

Cyclization of Cyanoacetamides to Form the Fused Pyridone Ring

The cyanoacetamide intermediates undergo cyclization to form the 1,4-dihydro-triazolo[4,5-b]pyridin-5-one core structure. This step is typically conducted by refluxing the cyanoacetamides in dimethylformamide (DMF) with anhydrous sodium acetate as a base catalyst.

  • Conditions: Reflux in DMF containing sodium acetate for 30–60 minutes
  • Mechanism: Intramolecular cyclization facilitated by the base, leading to ring closure and formation of the fused pyridone system
  • Outcome: High yields of the target fused heterocycle (compounds 5 and 6)

X-ray crystallographic analysis confirms the structure of the resulting fused pyridones, validating the cyclization process and the position of the carbonyl group at the 5-one position.

Alternative Condensation with Active Methylene Compounds Using Zeolite Catalysts

An alternative preparation method involves the condensation of 5-amino-1,2,3-triazoles with active methylene compounds (such as ethyl acetoacetate derivatives) in the presence of zeolite catalysts. This approach favors the formation of slim triazolo[4,5-b]pyridine derivatives via intermediates distinct from those formed in the absence of the catalyst.

  • Catalyst: Zeolites, which provide microporous catalytic environments
  • Reaction: Condensation followed by cyclization upon heating
  • Products: Various substituted 1,2,3-triazolo[4,5-b]pyridine derivatives (e.g., compounds 20a-f)

The zeolite catalyst selectively favors the formation of triazole intermediates rather than bulkier condensation products, influencing the product distribution and yield.

Microwave-Assisted Amide Formation and Cyclization

Microwave irradiation is also utilized to accelerate the formation of amides from 5-amino-1,2,3-triazoles and p-nitrophenylacetic acid with acetic anhydride. These amides subsequently cyclize under heating in DMF with sodium acetate to form the fused triazolopyridines.

  • Step 1: Microwave irradiation for 60 seconds to form amides (15a,b)
  • Step 2: Heating in DMF with sodium acetate to induce cyclization to triazolopyridines (16a,b)

This method offers a rapid and efficient route to the target heterocycles, with microwave conditions significantly reducing reaction times.

Summary Table of Preparation Methods

Step Reactants / Conditions Catalyst / Solvent Product Type Yield / Notes
1 5-amino-1,2,3-triazoles + cyanoacetic acid + acetic anhydride Microwave irradiation (85–100 °C) Cyanoacetamides (intermediates 3,4) Excellent yields (~98%)
2 Cyanoacetamides in DMF + anhydrous sodium acetate Reflux in DMF 1,4-Dihydro-triazolo[4,5-b]pyridin-5-one (5,6) High yields (~87%) confirmed by X-ray
3 5-amino-1,2,3-triazoles + active methylene compounds Zeolite catalyst Substituted triazolopyridines (20a-f) Selective formation of slim molecules
4 5-amino-1,2,3-triazoles + p-nitrophenylacetic acid + acetic anhydride Microwave + DMF + sodium acetate Amides (15a,b) → cyclized triazolopyridines (16a,b) Rapid reaction, efficient cyclization

Detailed Research Findings and Structural Confirmation

  • X-ray Crystallography: Structures of key products such as 5a and 20f were confirmed by X-ray crystallographic analysis, providing definitive proof of the fused ring system and the position of functional groups.
  • NMR and IR Spectroscopy: Characteristic resonances in ^13C-NMR (carbonyl carbon near 202 ppm) and IR spectra (carbonyl stretch around 1650 cm^-1) support the formation of the pyridone ring.
  • Microwave Irradiation: This technique consistently improves reaction efficiency, reducing time from hours to seconds or minutes without compromising yield or purity.
  • Catalyst Effect: Zeolite catalysts influence the pathway and selectivity, favoring the formation of certain intermediates and final products over others.

Chemical Reactions Analysis

Types of Reactions: 1,4-Dihydro-[1,2,3]triazolo[4,5-b]pyridin-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the triazolopyridine ring, leading to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where different substituents are introduced into the triazolopyridine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Various halides and nucleophiles can be used for substitution reactions under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different triazolopyridine derivatives, while substitution can introduce various functional groups into the compound.

Scientific Research Applications

Enzyme Inhibition

1,4-Dihydro-[1,2,3]triazolo[4,5-b]pyridin-5-one has been shown to inhibit critical enzymes such as carbonic anhydrase and cholinesterase. These enzymes play vital roles in physiological processes including respiration and neurotransmission. Inhibition of these enzymes can lead to therapeutic effects in conditions like glaucoma and Alzheimer's disease .

Cellular Effects

The compound influences various cellular processes by modulating signaling pathways and gene expression. It has been observed to affect the activity of kinases and phosphatases that are crucial for cell growth and differentiation. These effects make it a candidate for further research into cancer therapies .

Drug Development

Due to its structural characteristics, this compound is being explored for its potential as a drug candidate. Its antimicrobial and anticancer properties are particularly noteworthy. Studies have indicated that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines .

Case Study: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and evaluated their anticancer activity. The results demonstrated that certain modifications enhanced the compound's ability to induce apoptosis in cancer cells, highlighting its potential as a lead compound for new anticancer drugs .

Building Blocks for Complex Molecules

In synthetic chemistry, this compound serves as a versatile building block for the synthesis of more complex heterocyclic compounds. Its ability to participate in various chemical reactions such as oxidation and substitution allows chemists to create diverse derivatives with tailored properties .

Material Science Applications

The unique properties of this compound also extend to material science. It is utilized in the development of advanced materials that require high thermal stability and conductivity. These materials have applications in electronics and nanotechnology .

Mechanism of Action

The mechanism by which 1,4-Dihydro-[1,2,3]triazolo[4,5-b]pyridin-5-one exerts its effects involves interactions with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Triazolo[4,5-b]pyridine Derivatives

Derivatives of 1,2,3-triazolo[4,5-b]pyridine share the fused triazole-pyridine core but differ in substitution patterns and saturation:

  • Ethyl-5-oxo-2,7-diphenyl-4,5-dihydro-2H-[1,2,3]triazolo[4,5-b]pyridine-6-carboxylate (20a) : Features an ethyl carboxylate group at position 6 and phenyl substituents at positions 2 and 5. Melting point: 205°C; MS: m/z 360 (M⁺) .
  • 6-Benzoyl-7-methyl-2-phenyl-2,4-dihydro[1,2,3]triazolo[4,5-b]pyridin-5-one (20e) : Substituted with benzoyl and methyl groups; higher melting point (298°C) due to enhanced π-π stacking .
  • 4-(Fluoro-benzyl)-[3-(4-methoxy-phenyl)-3H-[1,2,3]triazolo[4,5-b]pyridin-5-yl]-amine (11) : A fully aromatic triazolo[4,5-b]pyridine with a fluoro-benzylamine substituent. Used as a PIM-1 kinase inhibitor (IC₅₀ < 100 nM) .

Key Differences :

  • Substituent Effects: Electron-withdrawing groups (e.g., nitro in 16a ) lower electron density, affecting solubility and intermolecular interactions .

Triazolo[4,5-d]pyrimidines and Triazolo-Triazoles

  • Triazolo[4,5-d]pyrimidines: Synthesized via cyclocondensation of 5-amino-1,2,3-triazole-4-carboxylic acids. These compounds exhibit higher nitrogen content (15–20%) compared to triazolo[4,5-b]pyridines (12–16%), making them candidates for energetic materials .

Comparison :

  • Aromaticity vs. Saturation : Fully aromatic systems (e.g., triazolo[4,5-d]pyrimidines) exhibit higher thermal stability, while dihydro derivatives offer synthetic flexibility for post-modification .

Functional and Application Comparisons

Physicochemical Properties

Compound Melting Point (°C) Key Substituents Application Reference
20a (Ethyl carboxylate) 205 COOEt, 2,7-Ph Synthetic intermediate
20e (Benzoyl) 298 COPh, 7-Me Material precursor
11 (Fluoro-benzylamine) N/A 4-F-Bn, 3-OMe-Ph Kinase inhibitor
1,4-Dihydro-triazolo-triazole >250 Fused triazole HEDM
7-Bromo-3H-triazolo[4,5-b]pyridin-5-amine N/A Br, NH₂ Ligand synthesis

Biological Activity

1,4-Dihydro-[1,2,3]triazolo[4,5-b]pyridin-5-one is a heterocyclic compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biochemical properties, molecular mechanisms, and potential applications in medicinal chemistry.

Overview of this compound

This compound is characterized by its unique triazole and pyridine structures. Its IUPAC name is 2,4-dihydrotriazolo[4,5-b]pyridin-5-one and it has the molecular formula C5H4N4OC_5H_4N_4O .

Enzyme Interactions

This compound has been shown to interact with various enzymes:

  • Carbonic Anhydrase Inhibition : It inhibits carbonic anhydrase activity, which is crucial for maintaining acid-base balance in biological systems .
  • Cholinesterase Inhibition : The compound also inhibits cholinesterase enzymes that are essential for neurotransmission .

Cellular Effects

The biological activity of this compound extends to cellular processes:

  • Cell Signaling : It modulates key signaling pathways involving kinases and phosphatases that are vital for cell growth and differentiation .
  • Gene Expression : The compound influences gene expression profiles by interacting with transcription factors .

Binding Affinity

The primary mechanism of action involves binding to active sites on enzymes. This binding can lead to either inhibition or activation depending on the target enzyme's nature .

Subcellular Localization

The localization of this compound within cellular compartments (such as mitochondria or the nucleus) significantly affects its functional outcomes. Targeting signals or post-translational modifications facilitate this localization .

Structure-Activity Relationships (SAR)

Recent studies have explored the structure-activity relationships of various derivatives of this compound. For instance:

  • Potency against Cryptosporidium parvum : A related compound demonstrated an EC50 value of 0.17 μM against Cryptosporidium parvum, highlighting the potential for developing effective treatments for parasitic infections .

Case Studies

Several case studies have illustrated the effectiveness of this compound in different biological contexts:

  • Anticancer Activity : In vitro studies have shown that derivatives exhibit significant cytotoxicity against various cancer cell lines. For example, certain analogs showed IC50 values ranging from 6.2 μM to 43.4 μM against colon carcinoma and breast cancer cell lines respectively .
CompoundCell LineIC50 (μM)
47fHCT-1166.2
47eT47D43.4

Applications in Medicinal Chemistry

The unique structure of this compound makes it a promising candidate for drug discovery:

  • Antimicrobial Development : Its inhibitory effects on critical enzymes suggest potential applications in developing antimicrobial agents .
  • Cancer Therapeutics : The demonstrated cytotoxicity against cancer cell lines positions this compound as a candidate for further development in oncology .

Q & A

Q. What are the standard synthetic routes for 1,4-dihydro-[1,2,3]triazolo[4,5-b]pyridin-5-one, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves cyclization reactions of azide-containing precursors or multi-step protocols using heterocyclic intermediates. For example:

  • Route 1 : Reacting amidine hydrochlorides with triethylamine (Et₃N) in THF at room temperature for 48 hours, followed by reflux in pyridine (Py) for 10 hours .
  • Route 2 : Using phosphoryl chloride (POCl₃) and dimethylaniline (Me₂NPh) at 105–110°C for 3 hours, followed by amine coupling in dioxane under reflux .
    Yields depend on solvent choice, temperature control, and catalyst presence. For instance, dioxane reflux enhances sulfonyl chloride coupling efficiency (e.g., derivatives 10–15 in Scheme 2, yielding >70% in optimized conditions) .

Q. What spectroscopic techniques are critical for confirming the structure of this compound derivatives?

Methodological Answer:

  • 1H/13C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.31–7.41 ppm for benzyl substituents) and carbon backbone .
  • HRMS : Validates molecular formulas (e.g., [M+H]+ calculated: 283.1433, observed: 284.1519 for a triazolopyrimidinone analog) .
  • LC-MS : Monitors reaction progress and detects byproducts (e.g., sulfonamide adducts at m/z 320–450) .

Q. How can computational methods optimize the synthesis of triazolopyridinone derivatives?

Methodological Answer: Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states. For example:

  • Reaction Path Search : Identifies low-energy intermediates in azide-alkyne cycloadditions, reducing trial-and-error experimentation .
  • Solvent Effect Modeling : COSMO-RS simulations optimize solvent selection (e.g., dioxane vs. THF) for polar intermediates .
    Experimental validation involves coupling computational outputs with microreactor screening (e.g., varying temperature/pH gradients) to isolate high-purity products .

Q. How should researchers address contradictory data in reaction yields or byproduct formation?

Methodological Answer:

  • Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., temperature, catalyst loading) causing discrepancies. For example, a 2³ factorial design can resolve yield variations in POCl₃-mediated chlorination .
  • Byproduct Analysis : LC-MS/MS identifies side products (e.g., dimerization artifacts at m/z 550–600) . Adjust quenching protocols (e.g., rapid cooling vs. gradual) to suppress undesired pathways .

Q. What strategies enhance the pharmacological relevance of triazolopyridinone scaffolds?

Methodological Answer:

  • Structure-Activity Relationship (SAR) : Introduce substituents at the 5-position (e.g., chlorine for enhanced bioavailability) or 2-position (amine groups for H-bonding) .
  • Metabolic Stability : Incorporate tert-butyl groups (e.g., compound 5 ) to block cytochrome P450 oxidation .
  • In Silico Screening : Docking studies with target proteins (e.g., kinase inhibitors) prioritize derivatives with <100 nM binding affinity .

Methodological Guidelines

  • Synthesis Optimization : Prioritize one-pot protocols (e.g., hydrazonoyl halide coupling in dioxane/TEA) to reduce purification steps .
  • Characterization Workflow : Combine NMR (structural confirmation), HRMS (purity >95%), and XRD (crystalline derivatives) .
  • Data Reproducibility : Document reaction parameters (e.g., cooling rate, stirring efficiency) to minimize batch-to-batch variability .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,4-Dihydro-[1,2,3]triazolo[4,5-b]pyridin-5-one
Reactant of Route 2
Reactant of Route 2
1,4-Dihydro-[1,2,3]triazolo[4,5-b]pyridin-5-one

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